

# An In-depth Technical Guide to the Composition and Linkage of Primeverose

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Primeverose** is a disaccharide of significant interest in various fields, including flavor chemistry and drug development, due to its role as a precursor to aromatic compounds and its presence in numerous plant glycosides. This technical guide provides a comprehensive overview of the composition and glycosidic linkage of **primeverose**. It details the experimental protocols for its characterization, including linkage analysis by gas chromatography-mass spectrometry (GC-MS) and structural elucidation by two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. Furthermore, a protocol for its enzymatic synthesis is provided. All quantitative data is presented in structured tables, and a logical workflow for disaccharide analysis is visualized using a Graphviz diagram.

## **Composition and Linkage of Primeverose**

**Primeverose** is a disaccharide with the chemical formula C<sub>11</sub>H<sub>20</sub>O<sub>10</sub> and a molecular weight of 312.27 g/mol . It is composed of two monosaccharide units: D-glucose and D-xylose. Specifically, it is a xylopyranose unit linked to a glucopyranose unit.

The glycosidic bond connecting the two monosaccharides is a  $\beta$ -(1  $\rightarrow$  6) linkage. This means the anomeric carbon (C-1) of the  $\beta$ -D-xylopyranose is linked to the oxygen atom attached to the C-6 of the D-glucopyranose molecule. The systematic name for **primeverose** is 6-O- $\beta$ -D-xylopyranosyl-D-glucose.



Caption: Structure of **Primeverose** showing the  $\beta$ -(1  $\rightarrow$  6) linkage.

# **Quantitative Data**

**Physicochemical Properties** 

Property	Value
Molecular Formula	C11H20O10
Molecular Weight	312.27 g/mol
CAS Number	26531-85-1

## **NMR Spectral Data (Predicted)**

Precise, experimentally verified high-resolution NMR data for **primeverose** is not readily available in public databases. The following table presents predicted <sup>1</sup>H and <sup>13</sup>C chemical shifts based on computational models and known values for similar structures. These values serve as a guide for spectral interpretation.



Atom	¹H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
Glucose Residue		
H-1	4.65 (d, J=8.0 Hz)	97.5
H-2	3.25 (t, J=8.5 Hz)	74.0
H-3	3.50 (t, J=9.0 Hz)	76.5
H-4	3.40 (t, J=9.0 Hz)	70.0
H-5	3.55 (m)	76.0
H-6a	3.95 (dd, J=11.5, 2.0 Hz)	69.0
H-6b	3.70 (dd, J=11.5, 5.5 Hz)	
Xylose Residue		
H-1'	4.45 (d, J=7.5 Hz)	104.5
H-2'	3.20 (t, J=8.0 Hz)	73.5
H-3'	3.35 (t, J=8.5 Hz)	76.0
H-4'	3.60 (t, J=9.0 Hz)	69.5
H-5'a	3.90 (dd, J=11.0, 5.0 Hz)	66.0
H-5'b	3.25 (t, J=11.0 Hz)	

Note: These are predicted values and may vary based on solvent and experimental conditions.

### **Mass Spectrometry Fragmentation (Predicted)**

The fragmentation pattern of **primeverose** in electrospray ionization tandem mass spectrometry (ESI-MS/MS) would be expected to show characteristic losses of the monosaccharide units.



m/z (ion)	Description
313.1 [M+H]+	Protonated parent molecule
295.1 [M+H-H <sub>2</sub> O] <sup>+</sup>	Loss of a water molecule
181.1 [Glucose+H]+	Glycosidic bond cleavage, retaining the glucose unit
151.1 [Xylose+H-H <sub>2</sub> O] <sup>+</sup>	Glycosidic bond cleavage, retaining the xylose unit with water loss
133.1 [Xylose+H-2H <sub>2</sub> O] <sup>+</sup>	Glycosidic bond cleavage, retaining the xylose unit with two water losses

# Experimental Protocols Glycosidic Linkage Analysis by GC-MS

This method determines the linkage position between the monosaccharides.[1]

- 1. Permethylation:[2][3][4][5] a. Dry the disaccharide sample (approx. 1-5 mg) in a screw-capped tube. b. Add 200  $\mu$ L of anhydrous dimethyl sulfoxide (DMSO) and dissolve the sample. c. Add a slurry of NaOH in DMSO (prepared by washing powdered NaOH with anhydrous DMSO) and 100  $\mu$ L of methyl iodide. d. Agitate the mixture for 10 minutes at room temperature. e. Quench the reaction by slowly adding 1 mL of water. f. Extract the permethylated disaccharide with 1 mL of dichloromethane. g. Wash the organic layer with water (3 x 1 mL)
- 2. Hydrolysis: a. To the dried permethylated sample, add 500  $\mu$ L of 2 M trifluoroacetic acid (TFA). b. Heat at 121°C for 2 hours in a sealed tube. c. Cool the tube and evaporate the TFA under a stream of nitrogen.
- 3. Reduction: a. Dissolve the hydrolyzed sample in 200  $\mu$ L of 1 M ammonium hydroxide. b. Add 200  $\mu$ L of 1 M sodium borodeuteride (NaBD<sub>4</sub>) in 1 M NH<sub>4</sub>OH. c. Incubate at room temperature for 2 hours. d. Add a few drops of glacial acetic acid to neutralize the excess NaBD<sub>4</sub>. e. Evaporate to dryness under nitrogen.

and then evaporate the solvent.



- 4. Acetylation: a. To the dried sample, add 100  $\mu$ L of acetic anhydride and 100  $\mu$ L of pyridine. b. Heat at 100°C for 30 minutes. c. Cool and add 1 mL of water. d. Extract the partially methylated alditol acetates (PMAAs) with 1 mL of dichloromethane. e. Wash the organic layer with water (3 x 1 mL) and then evaporate the solvent.
- 5. GC-MS Analysis: a. Reconstitute the sample in a suitable solvent (e.g., hexane). b. Inject an aliquot into the GC-MS system. c. The PMAAs are separated on the GC column and their mass spectra are recorded. The positions of the acetyl groups in the resulting mass spectra indicate the original linkage positions.

Caption: Workflow for disaccharide glycosidic linkage analysis.

#### Structural Elucidation by 2D NMR Spectroscopy

2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity and stereochemistry of the disaccharide.[6][7][8][9]

- 1. Sample Preparation: a. Dissolve 5-10 mg of the purified **primeverose** in 0.5 mL of  $D_2O$ . b. Transfer the solution to a 5 mm NMR tube.
- 2. Data Acquisition: a. Acquire a standard 1D <sup>1</sup>H NMR spectrum to check for sample purity and concentration. b. Acquire the following 2D NMR spectra:
- COSY (Correlation Spectroscopy): To establish <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks within each monosaccharide ring.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded <sup>1</sup>H and <sup>13</sup>C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) <sup>1</sup>H-<sup>13</sup>C correlations, which are critical for identifying the glycosidic linkage. The key HMBC correlation for **primeverose** would be between the anomeric proton of xylose (H-1') and the C-6 of glucose.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which helps to confirm the stereochemistry of the glycosidic linkage (β-linkage).
- 3. Data Processing and Analysis: a. Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline



correction. b. Analyze the cross-peaks in each spectrum to assign all proton and carbon signals and to piece together the structure of the disaccharide, confirming the  $\beta$ -(1  $\rightarrow$  6) linkage.

#### **Enzymatic Synthesis of Primeverose**

**Primeverose** can be synthesized via a transglycosylation reaction catalyzed by a  $\beta$ -xylosidase. [10][11][12][13]

- 1. Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0). b. Dissolve a suitable xylose donor, such as p-nitrophenyl- $\beta$ -D-xylopyranoside (pNPX), and a glucose acceptor in the buffer. A molar excess of the acceptor is typically used. c. Add  $\beta$ -xylosidase from a source such as Aspergillus niger. The enzyme concentration will need to be optimized. d. Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with gentle agitation.
- 2. Monitoring the Reaction: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of the new product (**primeverose**) and the consumption of the donor.
- 3. Reaction Termination and Product Purification: a. Terminate the reaction by heating the mixture to denature the enzyme (e.g., 100°C for 10 minutes). b. Centrifuge the mixture to remove the denatured protein. c. Purify the **primeverose** from the reaction mixture using techniques such as size-exclusion chromatography or preparative HPLC.
- 4. Product Characterization: a. Confirm the identity and purity of the synthesized **primeverose** using the NMR and MS techniques described above.

#### Conclusion

This technical guide has provided a detailed overview of the composition and linkage of the disaccharide **primeverose**. The  $\beta$ -(1  $\rightarrow$  6) linkage between D-xylose and D-glucose is a key structural feature that can be elucidated through a combination of chemical derivatization and instrumental analysis. The provided experimental protocols for linkage analysis, 2D NMR spectroscopy, and enzymatic synthesis offer a robust framework for researchers and scientists working with this important disaccharide. The structured presentation of quantitative data and the visual workflow aim to facilitate a deeper understanding and practical application of this knowledge in drug development and other scientific endeavors.



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